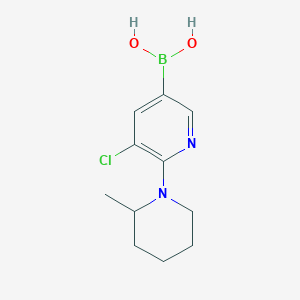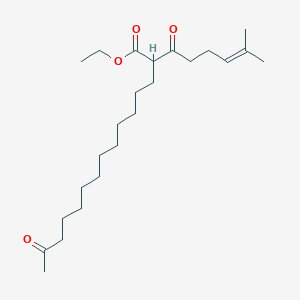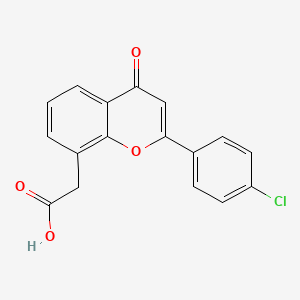![molecular formula C29H24O2 B14081724 (1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its intricate molecular structure, featuring multiple chiral centers, makes it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of chiral catalysts to induce the formation of the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirobi[indene] derivatives and related structures with multiple chiral centers. Examples include:
- (1R,3S)-3-amino-1-cyclopentanol
- Indane-1,3-dione derivatives
Uniqueness
What sets (1R,3S,3’S)-3,3’-diphenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol apart is its specific stereochemistry and the presence of multiple phenyl groups
Properties
Molecular Formula |
C29H24O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(1S,1'S)-1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2/t23-,24-,29?/m0/s1 |
InChI Key |
IKWOFXPBYGOCRG-AOHZEJALSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C13C[C@H](C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




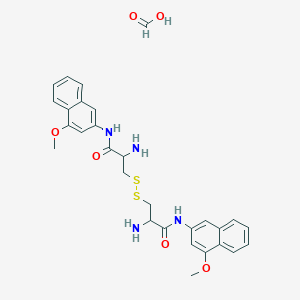
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

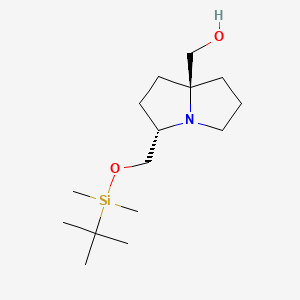
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
